![molecular formula C25H23N3O5 B15000797 2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B15000797.png)
2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
Description
This compound belongs to the pyrazolo-isoquinoline-dione class, characterized by a fused bicyclic core incorporating pyrazole and isoquinoline moieties. The structure features a phenyl group at position 2 and a 3,4,5-trimethoxyphenyl substituent at position 8. The trimethoxyphenyl group is notable for its electron-rich aromatic system, which may influence solubility, bioavailability, and intermolecular interactions.
Properties
Molecular Formula |
C25H23N3O5 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
2-phenyl-8-(3,4,5-trimethoxyphenyl)-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C25H23N3O5/c1-31-20-11-15(12-21(32-2)23(20)33-3)14-9-17-18(19(29)10-14)13-26-24-22(17)25(30)28(27-24)16-7-5-4-6-8-16/h4-8,11-14H,9-10H2,1-3H3,(H,26,27) |
InChI Key |
DYTXFCFILVTMCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C4C(=NC=C3C(=O)C2)NN(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of the 3,4,5-trimethoxyphenyl derivative, followed by the formation of the pyrazoloisoquinoline core through cyclization reactions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-cancer agent due to its ability to inhibit key enzymes and proteins involved in cancer cell proliferation.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are crucial for cell division and survival.
Pathways Involved: It affects pathways related to cell cycle regulation, apoptosis, and signal transduction, leading to the inhibition of cancer cell growth and induction of cell death.
Comparison with Similar Compounds
Structural Comparison with Analogous Heterocyclic Compounds
Core Heterocyclic Systems
- Target Compound: Pyrazolo[3,4-c]isoquinoline-dione core with dual six-membered rings.
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l): Imidazo[1,2-a]pyridine core with a fused five- and six-membered ring system .
Substituent Effects
Conversely, the nitro and cyano groups in Compound 1l may increase reactivity in nucleophilic environments.
Physicochemical Properties
The trimethoxyphenyl group in the target compound suggests lower aqueous solubility compared to Compound 1l, which contains polar ester functionalities.
Spectral Characterization
NMR Spectroscopy
- Target Compound : Anticipated $^1$H NMR signals include aromatic protons from phenyl (δ 7.2–7.6 ppm) and methoxy groups (δ 3.7–3.9 ppm).
Mass Spectrometry
- Target Compound : Expected [M+H]$^+$ peak at m/z 496.
- Compound 1l : HRMS-ESI confirms [M+H]$^+$ at m/z 535.1464 (calculated: 535.1457) .
Biological Activity
The compound 2-phenyl-8-(3,4,5-trimethoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a member of the pyrazoloisoquinoline family, which has garnered interest for its potential biological activities. This article reviews the current understanding of its biological properties based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.45 g/mol. The structure features a pyrazolo[3,4-c]isoquinoline core with significant substitutions that may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, related compounds within the pyrazolo family have demonstrated various pharmacological effects:
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with similar structures have been reported to inhibit tubulin polymerization and induce cell cycle arrest in cancer models .
- Neuropharmacological Effects : The presence of a dibenzo[b,e][1,4]diazepin-1-one core suggests potential interactions with the central nervous system. Benzodiazepines are known for their anxiolytic and sedative properties.
1. Antitumor Activity
A study focusing on pyrazolo[1,5-a]pyrimidines indicated that compounds with a 3,4,5-trimethoxyphenyl moiety exhibited significant anticancer properties. Specifically:
- In Vitro Studies : The compound inhibited proliferation in various cancer cell lines by disrupting microtubule dynamics.
- In Vivo Studies : In murine models of melanoma (B16-F10), treatment led to reduced tumor growth without significant toxicity .
2. Mechanistic Insights
The mechanism of action appears to involve:
- Cell Cycle Arrest : Induction of G2/M phase arrest was noted in treated cells.
- Tubulin Interaction : Evidence suggests that these compounds may bind to tubulin and inhibit its polymerization .
Comparative Analysis of Related Compounds
To provide a clearer understanding of the biological activity of this compound compared to other pyrazolo compounds, the following table summarizes key findings from related studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.